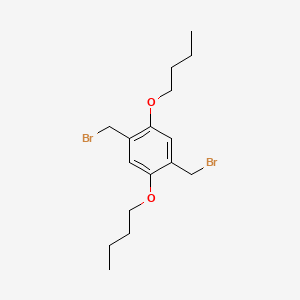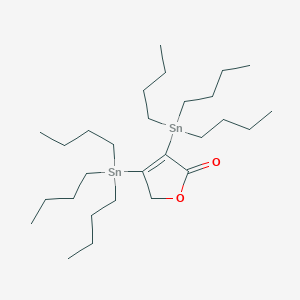
2(5H)-Furanone, 3,4-bis(tributylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3,4-bis(tributylstannyl)- is a versatile organotin compound used as a building block in organic synthesis. This compound is particularly valuable in the synthesis of 3,4-disubstituted furans, which are important intermediates in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- typically involves an oxazole–alkyne Diels–Alder reaction. This reaction is followed by a Stille-type palladium-catalyzed reaction to produce the desired compound . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity .
Análisis De Reacciones Químicas
2(5H)-Furanone, 3,4-bis(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in Stille coupling reactions, where it reacts with various electrophiles to form 3,4-disubstituted furans.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s tin moieties can be oxidized under certain conditions.
Common Reagents and Conditions: Palladium catalysts, ligands, and specific solvents are commonly used in these reactions.
Major Products: The primary products are 3,4-disubstituted furans, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3,4-bis(tributylstannyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- primarily involves its role as a reagent in Stille coupling reactions. The compound’s tin moieties facilitate the transfer of organic groups to electrophiles, enabling the formation of new carbon-carbon bonds . This process is catalyzed by palladium, which activates the tin-carbon bond for nucleophilic attack .
Comparación Con Compuestos Similares
2(5H)-Furanone, 3,4-bis(tributylstannyl)- can be compared with other organotin compounds, such as:
3,4-Bis(trimethylstannyl)furan: Similar in structure but with different steric and electronic properties due to the smaller trimethylstannyl groups.
3,4-Bis(triphenylstannyl)furan: Larger and bulkier, affecting its reactivity and the types of reactions it can undergo.
3,4-Bis(tributylstannyl)thiophene: Contains a sulfur atom instead of oxygen, leading to different chemical properties and applications.
These comparisons highlight the unique reactivity and versatility of 2(5H)-Furanone, 3,4-bis(tributylstannyl)- in organic synthesis.
Propiedades
Número CAS |
220337-29-1 |
|---|---|
Fórmula molecular |
C28H56O2Sn2 |
Peso molecular |
662.2 g/mol |
Nombre IUPAC |
3,4-bis(tributylstannyl)-2H-furan-5-one |
InChI |
InChI=1S/C4H2O2.6C4H9.2Sn/c5-4-2-1-3-6-4;6*1-3-4-2;;/h3H2;6*1,3-4H2,2H3;; |
Clave InChI |
SKDLVEPDSIVKFI-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)OC1)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
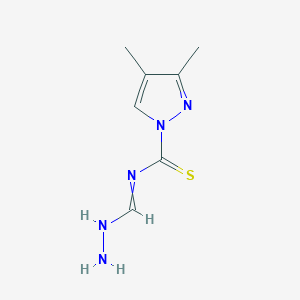
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
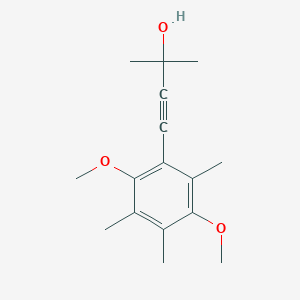
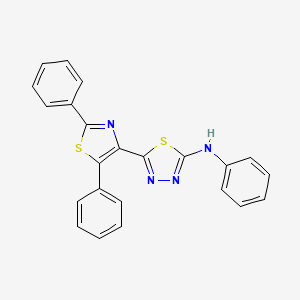
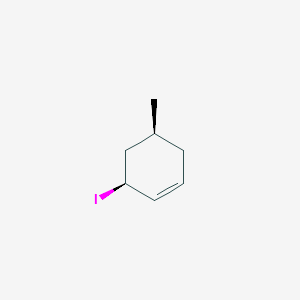
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
